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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM-17), also known as Tumor Necrosis Factor-a
Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a
wide variety of extracellular protein domains, a process that releases them from the cell
surface. This ectodomain shedding is a key regulatory step in numerous physiological and
pathological processes, including inflammation, cancer progression, and autoimmune
diseases. Among its many substrates are Tumor Necrosis Factor-a (TNF-a), Epidermal Growth
Factor Receptor (EGFR) ligands, and Interleukin-6 Receptor (IL-6R). The dysregulation of
ADAM-17 activity has been implicated in the pathogenesis of several diseases, making it a
significant therapeutic target.

This document provides a detailed protocol for an in vitro ADAM-17 substrate cleavage assay
using Forster Resonance Energy Transfer (FRET). FRET-based assays offer a sensitive and
continuous method for monitoring enzyme activity, making them ideal for high-throughput
screening of potential ADAM-17 inhibitors and for detailed kinetic studies.

Principle of the FRET-Based Assay

The FRET-based assay for ADAM-17 activity utilizes a synthetic peptide substrate that contains
a cleavage site specific for ADAM-17. This peptide is flanked by a fluorophore (donor) and a
quencher (acceptor) molecule. In the intact peptide, the close proximity of the donor and
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acceptor allows for FRET to occur, where the energy from the excited donor fluorophore is
transferred to the acceptor, resulting in quenching of the donor's fluorescence. Upon cleavage
of the peptide by ADAM-17, the fluorophore and quencher are separated, disrupting FRET and
leading to an increase in the donor's fluorescence emission. This increase in fluorescence is
directly proportional to the enzymatic activity of ADAM-17.[1][2]

Data Presentation
Table 1: Commonly Used FRET Substrates for ADAM-17

Assay

Substrate Fluorophor  Quencher Excitation Emission

Reference
Sequence e (Donor) (Acceptor) (nm) (nm)

Mca-
PLAQAV-
Dpa-RSSSR-
NH:2

Mca Dpa 320 405 [3114]

(FITC)-
PLAQAVRSS
SR-(Lys-
DABCYL)

FITC DABCYL 485 530 [5]

Abz-
LAQAVRSSS Abz EDDnp 320 420 [6]
R-EDDnp

Mca: (7-Methoxycoumarin-4-yl)acetyl; Dpa: N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl;
FITC: Fluorescein isothiocyanate; DABCYL: 4-((4-(Dimethylamino)phenyl)azo)benzoic acid;
Abz: 2-Aminobenzoyl; EDDnp: N-(2,4-dinitrophenyl)ethylenediamine.

Table 2: Kinetic Parameters of ADAM-17 with a FRET
Substrate
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K_M_ (Michaelis constant) represents the substrate concentration at which the reaction rate is
half of V_max_. V_max_ (maximum reaction velocity) is the rate of reaction when the enzyme
is saturated with substrate. k_cat_ (turnover number) is the number of substrate molecules
each enzyme site converts to product per unit time. k_cat_/K_M__is the catalytic efficiency.

Table 3: ICso Val K ADAM-17 Inhibi

Inhibitor ICs0 (NM) Assay Conditions Reference

Biochemical assay

GI254023X 541 with synthetic [9]
substrate
TAPI-1 Varies Fluorogenic assay [10]

ICso is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols
Materials and Reagents

e Recombinant human ADAM-17 (e.g., from R&D Systems or similar)[4]
o ADAM-17 FRET substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH:2)[3]

o ADAM-17 inhibitor (e.g., GI254023X or TAPI-1) for control experiments
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e Assay Buffer: 25 mM Tris, pH 8.0, 6 x 10~4% Brij-35. Note: Some protocols suggest a higher
pH of 9.0 and the inclusion of 2.5 uM ZnClz. It is crucial to avoid salts like NaCl and CaClz,
as they can inhibit TACE activity.[4][5][11]

e DMSO (for dissolving substrate and inhibitors)
e Black, flat-bottom 96- or 384-well microplates (low binding)[10]

o Fluorescence microplate reader with appropriate excitation and emission filters

Experimental Procedure

o Preparation of Reagents:

o Reconstitute lyophilized recombinant ADAM-17 in sterile, deionized water to a stock
concentration of 0.1 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw
cycles.

o Prepare a working solution of ADAM-17 by diluting the stock solution in Assay Buffer to a
final concentration of 0.2 ng/uL.[3][11] Keep the diluted enzyme on ice.

o Dissolve the FRET substrate in DMSO to create a 1-2 mM stock solution.[3][5] Store
protected from light at -20°C.

o Prepare a working solution of the FRET substrate by diluting the stock solution in Assay
Buffer to a final concentration of 20 uM.[3][11]

o For inhibitor studies, dissolve the inhibitor in DMSO to create a stock solution. Prepare
serial dilutions of the inhibitor in Assay Buffer containing the same final percentage of
DMSO as the test wells. The final DMSO concentration in the assay should not exceed
1%.[10][12]

o Assay Protocol for ADAM-17 Activity:
o Add 50 pL of the 0.2 ng/uL ADAM-17 working solution to the wells of a black microplate.

o Include a substrate blank control containing 50 pL of Assay Buffer without the enzyme.
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o Initiate the reaction by adding 50 pL of the 20 uM FRET substrate working solution to all
wells. The final concentration of the substrate in the well will be 10 uM and the final
amount of enzyme will be 10 ng.

o Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate
excitation and emission wavelengths (e.g., EX’Em = 320/405 nm for the Mca-Dpa
substrate).[3][11]

o Measure the fluorescence intensity kinetically at 37°C for a period of 30-60 minutes, taking
readings every 1-2 minutes.

e Assay Protocol for Inhibitor Screening:

o

Add 40 pL of the 0.25 ng/pL ADAM-17 working solution to the wells.

o Add 10 puL of the inhibitor dilutions or vehicle control (Assay Buffer with DMSO) to the
respective wells.

o Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to
the enzyme.

o Initiate the reaction by adding 50 uL of the 20 uM FRET substrate working solution.

o Measure the fluorescence kinetically as described above.

» Data Analysis:

o For activity assays, determine the initial reaction velocity (Vo) by calculating the slope of
the linear portion of the fluorescence versus time curve. Subtract the slope of the
substrate blank from the slopes of the enzyme-containing wells.

o For inhibitor screening, calculate the percentage of inhibition using the following formula:
% Inhibition = [1 - (Vo_inhibitor / Vo_vehicle)] x 100

o To determine the ICso value of an inhibitor, plot the percentage of inhibition against the
logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response
curve.[13]
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o For kinetic studies (K_M_ and V_max_), vary the substrate concentration while keeping
the enzyme concentration constant. Plot the initial velocities against the substrate
concentrations and fit the data to the Michaelis-Menten equation.[7][14]
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Caption: ADAM-17 mediated ectodomain shedding and downstream signaling.

Experimental Workflow for ADAM-17 FRET Assay
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Caption: Workflow for ADAM-17 inhibitor screening using a FRET-based assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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